molecular formula C10H10BrClO2 B2683396 Ethyl 2-bromo-2-(2-chlorophenyl)acetate CAS No. 2856-79-3

Ethyl 2-bromo-2-(2-chlorophenyl)acetate

Cat. No. B2683396
CAS RN: 2856-79-3
M. Wt: 277.54
InChI Key: SEFGBXSZQZZZEE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a chemical compound with the CAS Number: 2856-79-3 . It has a molecular weight of 277.54 and its IUPAC name is ethyl bromo (2-chlorophenyl)acetate . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-2-(2-chlorophenyl)acetate is 1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a pale-yellow to yellow-brown liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Organic Synthesis

“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used in organic synthesis as an alkylating agent and acylation reagent . Alkylating agents are widely used in chemistry due to their ability to replace a hydrogen atom by an alkyl group, which can significantly alter the properties of a molecule. Acylation reagents are used to introduce acyl groups into a molecule, which is a common process in the synthesis of various organic compounds .

Derivatisation Reactions

This compound can undergo derivatisation reactions with other compounds to yield new substances. For example, it can react with p-t-butyl calixarene to yield 1,3-diester substituted calixarene . Calixarenes are a class of macrocyclic compounds that have been studied for their potential applications in areas such as catalysis, drug delivery, and environmental remediation .

Pharmaceutical Intermediate

“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of new drugs .

Agricultural Intermediate

In addition to its role in pharmaceuticals, this compound can also be used as an agricultural intermediate . Agricultural intermediates are used in the synthesis of agrochemicals, such as pesticides and fertilizers .

Synthesis of Metabolites of Carcinogenic PAHs

This compound can be used in the synthesis of metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs) . PAHs are a class of chemicals that are known to be harmful to human health, and understanding their metabolites can help in the development of methods to detect and mitigate their impact .

Preparation of Steroidal Antiestrogens

“Ethyl 2-bromo-2-(2-chlorophenyl)acetate” can be used in the preparation of steroidal antiestrogens through cyclic condensation . Antiestrogens are drugs that inhibit the effects of estrogen, a hormone that can promote the growth of certain types of cancer cells. Therefore, these compounds have important applications in the treatment of diseases such as breast cancer .

Safety and Hazards

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2 according to the GHS classification . It is recommended to use personal protective equipment as required and avoid contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also have multiple targets.

Mode of Action

It’s known that similar compounds can react with zinc to form a zinc enolate in a process known as the reformatsky reaction . This reaction is a common mode of action for similar compounds .

Biochemical Pathways

In the reformatsky reaction, the resulting zinc enolate condenses with carbonyl compounds to give β-hydroxy-esters . This suggests that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may affect pathways involving carbonyl compounds.

Result of Action

The reformatsky reaction, which is a common mode of action for similar compounds, results in the formation of β-hydroxy-esters .

Action Environment

Similar compounds are known to be versatile alkylating agents in organic synthesis , suggesting that the action of Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also be influenced by environmental conditions.

properties

IUPAC Name

ethyl 2-bromo-2-(2-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFGBXSZQZZZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-(2-chlorophenyl)acetate

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